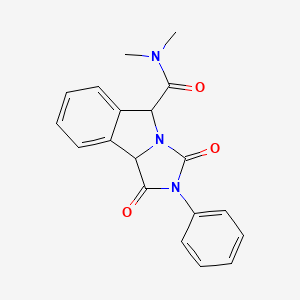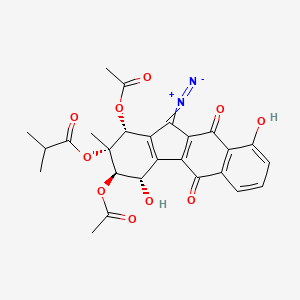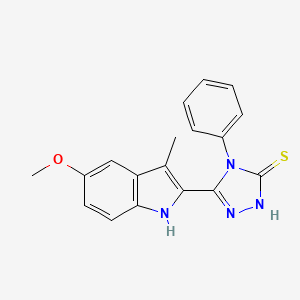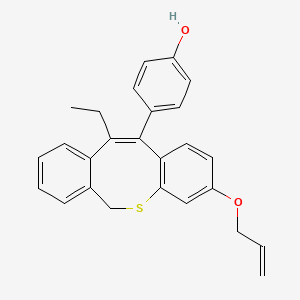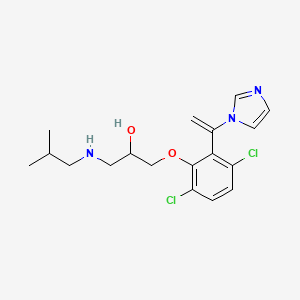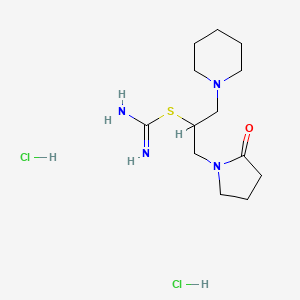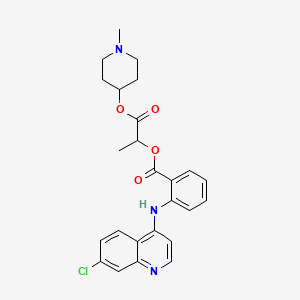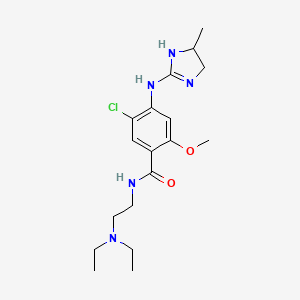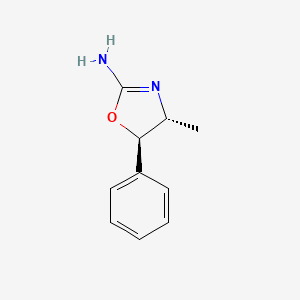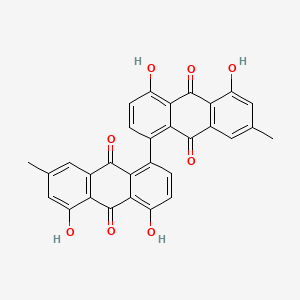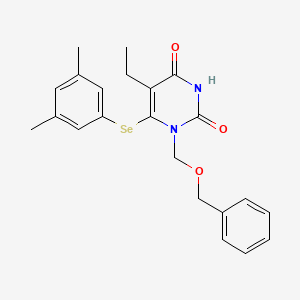
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)- is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by the presence of a seleno group attached to a dimethylphenyl ring, an ethyl group, and a phenylmethoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)- involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of seleno reagents and specific catalysts to ensure the correct attachment of the seleno group to the dimethylphenyl ring. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the seleno group back to its original state or to other reduced forms.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include selenoxide derivatives, reduced seleno compounds, and various substituted pyrimidinediones. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)- involves its interaction with specific molecular targets. The seleno group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with DNA and other cellular components, leading to various biological effects. The exact pathways involved are still under investigation, but studies suggest that the compound can influence cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)thio)-5-ethyl-1-((phenylmethoxy)methyl)-
- **2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)amino)-5-ethyl-1-((phenylmethoxy)methyl)-
- **2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)oxy)-5-ethyl-1-((phenylmethoxy)methyl)-
Uniqueness
The presence of the seleno group in 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)- distinguishes it from similar compounds. Selenium-containing compounds often exhibit unique redox properties and biological activities that are not observed in their sulfur, nitrogen, or oxygen analogs. This makes the compound particularly interesting for research in areas such as oxidative stress and redox biology .
Propriétés
Numéro CAS |
172256-05-2 |
|---|---|
Formule moléculaire |
C22H24N2O3Se |
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
6-(3,5-dimethylphenyl)selanyl-5-ethyl-1-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N2O3Se/c1-4-19-20(25)23-22(26)24(14-27-13-17-8-6-5-7-9-17)21(19)28-18-11-15(2)10-16(3)12-18/h5-12H,4,13-14H2,1-3H3,(H,23,25,26) |
Clé InChI |
KKRIVKJTVKGDMV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)[Se]C3=CC(=CC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


